N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide
CAS No.: 560103-82-4
Cat. No.: VC14745619
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 560103-82-4 |
|---|---|
| Molecular Formula | C13H13N3O |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C13H13N3O/c1-9-6-10(2)15-12(7-9)16-13(17)11-4-3-5-14-8-11/h3-8H,1-2H3,(H,15,16,17) |
| Standard InChI Key | UARUPWQNDYZOIT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=C1)NC(=O)C2=CN=CC=C2)C |
Introduction
Chemical Identity and Structural Characterization
N-(4,6-Dimethylpyridin-2-yl)pyridine-3-carboxamide (IUPAC name: 4-(5,6-dimethylpyridin-2-yl)pyridine-3-carboxamide) has the molecular formula C₁₃H₁₃N₃O and a molecular weight of 227.26 g/mol . The structure comprises a 4,6-dimethylpyridin-2-yl group linked to a pyridine-3-carboxamide moiety (Figure 1). Key physicochemical properties include:
| Property | Value |
|---|---|
| XLogP3 | 1.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 70.5 Ų |
The compound’s SMILES representation is CC1=C(N=C(C=C1)C2=C(C=NC=C2)C(=O)N)C, and its InChIKey is PPUOLBPBLXHEEW-UHFFFAOYSA-N . Nuclear magnetic resonance (NMR) data for related analogs, such as 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide, reveal characteristic peaks for methyl groups (δ 2.39–2.44 ppm) and amide protons (δ 9.20 ppm) . Fourier-transform infrared (FT-IR) spectra of similar compounds show stretches for C≡N (2222 cm⁻¹) and C=O (1688 cm⁻¹) .
Synthetic Methodologies
While no direct synthesis of N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide is reported in the literature, analogous carboxamides are synthesized via condensation reactions between carboxylic acid derivatives and amines. For example, N-(4,6-dimethylpyridin-2-yl)benzoxazolinonylcarboxamides were prepared by reacting 2(3H)-(benzoxazolinon-6-yl)carboxylic acids with 2-amino-4,6-dimethylpyridine under optimized conditions (Table 1) .
Table 1: Condensation conditions for synthesizing N-(4,6-dimethylpyridin-2-yl)carboxamides
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| C | EDCI/HOBT | DMF | 25 | 33 |
| D | H₂SO₄ | Toluene | 110 | 37 |
| E | Polyphosphoric acid | Neat | 120 | 42 |
Key steps include:
-
Friedel-Crafts acylation: 2(3H)-benzoxazolone derivatives are acylated using oxalyl chloride in the presence of AlCl₃–DMF to generate carboxylic acid intermediates .
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Amide coupling: Carboxylic acids are activated with coupling agents like EDCI/HOBT and reacted with 2-amino-4,6-dimethylpyridine to yield the target carboxamides .
For the query compound, a plausible route involves coupling pyridine-3-carboxylic acid with 2-amino-4,6-dimethylpyridine using similar methodologies.
Physicochemical and Pharmacokinetic Properties
The compound’s moderate lipophilicity (XLogP3 = 1.1) suggests favorable membrane permeability, while its polar surface area (70.5 Ų) aligns with guidelines for central nervous system penetration . Quantum mechanical calculations predict strong hydrogen-bonding interactions with biological targets, particularly through the amide carbonyl and pyridine nitrogen atoms.
Future Directions and Research Gaps
-
Synthetic Optimization: Improve yields of N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide using microwave-assisted or flow chemistry techniques.
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Target Identification: Conduct proteomic screens to identify binding partners, such as PIM-1 kinase or COX-2.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models to assess therapeutic potential.
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